Physicochemical Profiling and Application of 7-Methyl-6-oxa-9-azaspiro[4.5]decane in Modern Drug Discovery
Physicochemical Profiling and Application of 7-Methyl-6-oxa-9-azaspiro[4.5]decane in Modern Drug Discovery
Executive Summary
The transition from planar, sp²-dominated molecules to three-dimensional, sp³-rich architectures represents a cornerstone of modern rational drug design. 7-Methyl-6-oxa-9-azaspiro[4.5]decane (CAS: 1018608-06-4) has emerged as a highly sought-after spirocyclic chemical building block in medicinal chemistry and drug discovery research[1][2]. Acting as a conformationally restricted bioisostere for morpholine and piperidine, this spirocycle dramatically improves the physicochemical and pharmacokinetic (PK) profiles of lead compounds.
This whitepaper provides an in-depth technical analysis of the structural dynamics, physicochemical properties, and self-validating experimental workflows necessary for integrating 7-Methyl-6-oxa-9-azaspiro[4.5]decane into advanced drug development pipelines.
Structural Elucidation & Conformational Dynamics
7-Methyl-6-oxa-9-azaspiro[4.5]decane is a uniquely constrained spirocyclic system comprising a cyclopentane ring spiro-fused to a morpholine derivative at the C5 position. The fundamental causality behind its utility lies in its three-dimensional geometry.
As established by the seminal paradigm, maximizing the fraction of sp³ hybridized carbons (Fsp³) directly correlates with improved clinical success. With an Fsp³ of 1.00, this spirocycle disrupts planar π-π stacking in crystal lattices, thereby lowering the melting point and exponentially increasing thermodynamic aqueous solubility.
Furthermore, the steric and electronic properties of substituents in spiro systems dictate their conformational stability and biological interactions[3]. The methyl group at the C7 position introduces a critical chiral center and localized steric bulk adjacent to the O6 ether oxygen. This strategic placement shields the oxygen from CYP450-mediated oxidative cleavage (O-dealkylation)—a common metabolic liability in standard morpholines. Concurrently, the secondary amine at N9 remains accessible for synthetic functionalization, flanked by C8 and C10 methylene bridges that modulate its basicity and protect against rapid N-oxidation.
Fig 1: Structural features of 7-Methyl-6-oxa-9-azaspiro[4.5]decane driving ADME advantages.
Physicochemical Properties
The following table summarizes the core physicochemical parameters of 7-Methyl-6-oxa-9-azaspiro[4.5]decane. These metrics are critical for predicting membrane permeability and oral bioavailability.
| Parameter | Value | Analytical Method / Source |
| CAS Number | 1018608-06-4 | Registry Identification[1] |
| Molecular Formula | C₉H₁₇NO | Exact Mass Calculation[1] |
| Molecular Weight | 155.24 g/mol | Mass Spectrometry / Computed[1] |
| Fraction sp³ (Fsp³) | 1.00 | 2D Structural Analysis |
| Topological Polar Surface Area (TPSA) | ~21.3 Ų | Polar Surface Area Computation[4] |
| Rotatable Bonds | 1 | Conformational Analysis[4] |
| H-Bond Donors | 1 | Crystallographic / Computed |
| H-Bond Acceptors | 2 | Crystallographic / Computed |
Synthetic Workflows: Self-Validating Amide Coupling
Causality of Reagent Selection: The secondary amine (N9) in a spiro[4.5]decane system is embedded within a sterically demanding environment. Standard coupling agents (e.g., EDC/HOBt) often yield sluggish reaction kinetics and high rates of epimerization of the carboxylic acid partner. To overcome this, we utilize HATU , a highly reactive uronium-based coupling reagent that generates an active 7-aza-OBt ester. This rapidly overcomes the steric barrier of the N9 amine, ensuring complete conversion within hours.
To guarantee trustworthiness, this protocol is designed as a self-validating system incorporating an internal standard (IS) to quantitatively verify conversion prior to purification.
Step-by-Step Protocol:
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Reagent Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0.2 M concentration.
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Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir at room temperature (RT) for 15 minutes to ensure complete formation of the active ester.
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Amine Addition & Internal Standardization: Add 7-Methyl-6-oxa-9-azaspiro[4.5]decane (1.1 eq) to the mixture. Simultaneously, spike the reaction with 0.1 eq of a highly stable, UV-active internal standard (e.g., Caffeine or an isotopically labeled analog).
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Reaction Monitoring (Self-Validation): Stir for 2 hours at RT. Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
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Validation Checkpoint: Calculate the Product-to-IS peak area ratio. A ratio exceeding the pre-calibrated threshold (e.g., >10:1) confirms >95% conversion, validating the decision to proceed.
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Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via Preparative HPLC to yield the final spirocyclic amide.
Fig 2: Self-validating HATU-mediated amide coupling workflow for spirocyclic secondary amines.
ADME Validation: Kinetic Solubility Protocol
Causality of Methodology: Traditional filtration-based solubility assays (using 0.45 µm membranes) are fundamentally flawed for highly lipophilic or complex spirocycles, as these molecules can form sub-micron colloidal aggregates in aqueous buffers. These colloids pass through the filter, leading to artificially inflated solubility values. To ensure absolute data integrity, this protocol utilizes ultracentrifugation , which forces colloidal aggregates into the pellet, ensuring only thermodynamically dissolved compound is quantified in the supernatant.
Step-by-Step Protocol:
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Stock Preparation: Prepare a 10 mM stock solution of the 7-Methyl-6-oxa-9-azaspiro[4.5]decane derivative in 100% DMSO.
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Aqueous Dilution: Spike 10 µL of the stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a theoretical maximum concentration of 100 µM (1% DMSO final).
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Incubation: Shake the mixture at 300 rpm for 24 hours at 37°C to reach thermodynamic equilibrium.
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Phase Separation (Critical Step): Transfer the suspension to an ultracentrifuge tube. Spin at 100,000 x g for 60 minutes at 37°C.
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Self-Validating Quantification:
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Calibration: Run a standard curve (1, 10, 50, 100 µM) prepared in 50/50 Acetonitrile/Water.
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Control Validation: Run Diclofenac (high solubility control) and Amiodarone (low solubility control) in parallel to validate the assay's dynamic range.
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Analysis: Aspirate the supernatant carefully and quantify the dissolved compound via LC-MS/MS against the calibration curve.
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Conclusion
7-Methyl-6-oxa-9-azaspiro[4.5]decane represents a triumph of modern structural chemistry over the limitations of planar heterocycles. By leveraging its high Fsp³ character and the strategic steric shielding provided by the C7-methyl group, drug development professionals can systematically engineer out metabolic liabilities while engineering in superior aqueous solubility. When coupled with rigorous, self-validating synthetic and analytical workflows, this spirocycle serves as a foundational pillar for next-generation pharmacophore design.
References
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ChemRadar Database (2026). 7-Methyl-6-oxa-9-azaspiro[4.5]decane CAS#1018608-06-4. Global PFAS Screening Tool & CAS Substance Database. Available at:[Link]
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PubChem (2025). 6-Oxa-9-azaspiro(4.5)decane hydrochloride | C8H16ClNO | CID 74889692. National Institutes of Health (NIH). Available at:[Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link]
Sources
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